molecular formula C12H20N2O2 B3055901 Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane CAS No. 67800-94-6

Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane

Cat. No.: B3055901
CAS No.: 67800-94-6
M. Wt: 224.3 g/mol
InChI Key: CWIWAOOZSPKHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane is a complex compound resulting from the polymerization of o-Diaminotoluene with ethylene oxide and propylene oxide . Its chemical formula is C7H10N2. (C3H6O)x. (C2H4O)y , where 1 < x + y < 8.5 .


Synthesis Analysis

The synthesis of this compound involves the reaction of o-Diaminotoluene with ethylene oxide and propylene oxide . The polymerization process leads to the formation of a complex network of repeating units, resulting in the final product .


Molecular Structure Analysis

The molecular structure of This compound consists of a central benzenediamine core (ar-methyl) with attached ethylene oxide and propylene oxide segments. The arrangement of these units determines the overall properties of the polymer .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to the presence of reactive functional groups. These reactions could involve cleavage of the ether linkages, substitution reactions, or cross-linking processes. Detailed studies are necessary to explore its reactivity under different conditions .


Physical and Chemical Properties Analysis

  • Physical Properties

    • Melting Point : The melting point needs experimental determination .
  • Chemical Properties

    • Hygroscopicity : The polymer’s hygroscopic behavior should be investigated .

Safety and Hazards

  • Handling Precautions : Follow safety guidelines when handling this compound in laboratories or industrial settings .

Properties

IUPAC Name

3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C3H6O.C2H4O/c1-5-3-2-4-6(8)7(5)9;1-3-2-4-3;1-2-3-1/h2-4H,8-9H2,1H3;3H,2H2,1H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIWAOOZSPKHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.CC1=C(C(=CC=C1)N)N.C1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67800-94-6
Record name Benzenediamine, ar-methyl-, polymer with 2-methyloxirane and oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diaminotoluene, ethoxylated and propoxylated.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
Reactant of Route 2
Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
Reactant of Route 3
Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
Reactant of Route 4
Reactant of Route 4
Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
Reactant of Route 5
Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
Reactant of Route 6
Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.